2-Hydroxy-2-phenylacetamide

Description

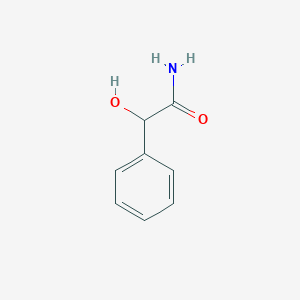

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c9-8(11)7(10)6-4-2-1-3-5-6/h1-5,7,10H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAGPZHKLEZXLNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901318287 | |

| Record name | Mandelamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4410-31-5 | |

| Record name | Mandelamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4410-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mandelamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004410315 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mandelamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16603 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mandelamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mandelamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MANDELAMIDE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I5M132OPVN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Core Properties of 2-Hydroxy-2-phenylacetamide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Hydroxy-2-phenylacetamide, a molecule of significant interest in organic synthesis and pharmaceutical research. Known also as mandelamide, this compound serves as a valuable chiral building block and a scaffold for the development of novel therapeutic agents. This document delves into its fundamental chemical and physical properties, synthesis methodologies, analytical characterization, and known biological activities, offering field-proven insights and detailed protocols to support your research and development endeavors.

Core Molecular and Physical Characteristics

This compound is a monocarboxylic acid amide characterized by a phenylacetamide structure with a hydroxyl group substituted at the benzylic position.[1] This unique arrangement of a hydrophobic phenyl ring, a polar hydroxyl group, and an amide linkage imparts a nuanced solubility profile and diverse chemical reactivity.

Physicochemical Data

The fundamental properties of this compound are crucial for its handling, formulation, and application in various experimental settings.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1][2] |

| Synonyms | Mandelamide, α-Hydroxy-α-toluic acid amide | [1] |

| CAS Number | 4410-31-5 | [1][3] |

| Molecular Formula | C₈H₉NO₂ | [1][2][3] |

| Molecular Weight | 151.16 g/mol | [1][2][4] |

| Appearance | White crystalline solid | [5] |

| Melting Point | 133-137 °C | [3][4] |

| pKa (Strongest Acidic) | 16.5 (Predicted) | |

| pKa (Strongest Basic) | -2.4 (Predicted) |

Solubility Profile

Synthesis Methodologies: A Strategic Perspective

The synthesis of this compound can be approached through several strategic pathways, each with distinct advantages and considerations. The choice of method often depends on the desired stereochemistry, scale, and available starting materials.

Chemical Synthesis from Mandelic Acid Derivatives

A common and direct route involves the ammonolysis of mandelic acid esters or the reaction of a mandelic acid derivative with ammonia.

This method provides a reliable pathway to mandelamide and is applicable for the synthesis of other α-hydroxy amides.[5]

Step 1: Formation of the Mandelic Acid-Acetone Condensation Product

-

Dissolve 146 g (0.96 mole) of mandelic acid in 440 ml (6.2 moles) of acetone in a 2-L three-necked flask equipped with a stirrer, dropping funnel, and thermometer.

-

Cool the flask in an ice-salt bath and add 98 g of concentrated sulfuric acid through the dropping funnel, maintaining the temperature below -10 °C.[5]

-

After the addition is complete, pour the reaction mixture into an ice-cold solution of 200 g of anhydrous sodium carbonate in 1800 ml of water.

-

Collect the precipitated product by filtration, wash with ice water, and dry under reduced pressure over calcium chloride.[5]

Causality: The acetone and sulfuric acid react with the hydroxyl and carboxylic acid groups of mandelic acid to form a cyclic acetal, which protects these functional groups and facilitates the subsequent ammonolysis.

Step 2: Ammonolysis

-

Add the crude condensation product in small portions to approximately 1.8 L of liquid ammonia in Dewar flasks.[5]

-

Allow the reaction to proceed overnight as the ammonia evaporates.

-

Once the ammonia has evaporated to a pulverulent mass, add 475 ml of hot absolute ethanol to dissolve the product.[5]

-

Filter the hot solution to remove insoluble impurities and cool the filtrate in an ice bath to crystallize the mandelamide.[5]

Causality: Liquid ammonia acts as both the solvent and the aminating agent, reacting with the protected mandelic acid derivative to form the amide. The use of liquid ammonia at its boiling point provides a high concentration of the reagent and facilitates the reaction.

Synthesis from Benzaldehyde via Mandelonitrile

An alternative route begins with the formation of mandelonitrile from benzaldehyde, followed by hydrolysis.

Step 1: Formation of Mandelonitrile

-

Mix 15 g of freshly distilled benzaldehyde with 50 ml of a saturated sodium bisulfite solution.[6]

-

After 30 minutes, filter the resulting solid and wash with water and alcohol.

-

Grind the solid into a paste with water and add a solution of 12 g of potassium cyanide.

-

The resulting oily mandelonitrile can be extracted with ether.[6]

Causality: Benzaldehyde reacts with bisulfite to form a crystalline adduct, which then reacts with cyanide to form mandelonitrile. This two-step process is a classic method for cyanohydrin formation.

Step 2: Hydrolysis of Mandelonitrile

-

Carefully evaporate the ether from the mandelonitrile extract.

-

Add four to five times the volume of concentrated hydrochloric acid and heat on a water bath until crystals appear.[6]

-

Add water to the hot mixture, decant, and filter.

-

Cool the filtrate to crystallize mandelic acid. The amide can be formed through controlled hydrolysis conditions, although the acid is the primary product of vigorous hydrolysis.

Note: This method involves the use of highly toxic cyanide salts and should be performed with extreme caution in a well-ventilated fume hood by trained personnel.

Enzymatic Synthesis

Biocatalytic methods offer a green and highly stereoselective alternative for the synthesis of chiral molecules like mandelamide.

This method utilizes a combination of an oxynitrilase and a nitrilase to convert benzaldehyde directly to (S)-mandelamide.

-

Immobilize an (S)-selective oxynitrilase (e.g., from Manihot esculenta) and a non-selective nitrilase (e.g., from Pseudomonas fluorescens EBC 191) to form a cross-linked enzyme aggregate (combi-CLEA).

-

React benzaldehyde with a cyanide source in the presence of the combi-CLEA. The oxynitrilase catalyzes the formation of (S)-mandelonitrile.

-

The nitrilase then hydrolyzes the (S)-mandelonitrile to a mixture of (S)-mandelic acid and (S)-mandelamide.[7]

Causality: The oxynitrilase provides high enantioselectivity in the formation of the cyanohydrin intermediate. The nitrilase then acts on this intermediate to produce the amide and/or carboxylic acid. The ratio of amide to acid can be influenced by the specific nitrilase used and the reaction conditions.

Spectroscopic and Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a definitive, publicly available spectrum for this compound is not provided in the search results, theoretical values and data from similar compounds can provide an expected spectral profile.

Expected ¹H NMR (in CDCl₃):

-

Aromatic protons (C₆H₅): Multiplet around δ 7.2-7.4 ppm.

-

Methine proton (CH-OH): Singlet or doublet around δ 5.0-5.5 ppm.

-

Hydroxyl proton (OH): Broad singlet, chemical shift is concentration and solvent dependent.

-

Amide protons (NH₂): Two broad singlets, chemical shifts are concentration and solvent dependent.

Expected ¹³C NMR (in CDCl₃):

-

Carbonyl carbon (C=O): ~170-175 ppm.

-

Aromatic carbons: ~125-140 ppm.

-

Methine carbon (CH-OH): ~70-75 ppm.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of this compound.

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak at m/z 151, corresponding to the molecular weight.

-

Loss of NH₂: A fragment at m/z 135.

-

Loss of CONH₂: A fragment at m/z 107.

-

Tropylium Ion: A characteristic fragment at m/z 91, resulting from rearrangement of the benzyl group.

-

Phenyl Cation: A fragment at m/z 77.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a robust method for assessing the purity of this compound and for chiral separations of its enantiomers.[8][9]

-

Column: C18, 4.6 x 150 mm, 5 µm.

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid or formic acid (for MS compatibility).

-

Detection: UV at 210 nm or 254 nm.[8]

-

Sample Preparation: Dissolve the sample in the mobile phase or a suitable organic solvent like methanol.

Self-Validation: The method's reliability is ensured by running a calibration curve with a reference standard to establish linearity, accuracy, and precision. System suitability tests, including peak asymmetry and theoretical plates, should be performed before each run to guarantee consistent performance.

Biological and Pharmacological Significance

The phenylacetamide scaffold is present in a wide range of biologically active molecules, and derivatives of this compound are of interest for their potential therapeutic applications.

Antimicrobial and Anti-inflammatory Activity

Mandelic acid, a close structural relative, is known for its antibacterial properties, particularly in treating urinary tract infections.[10] Phenylacetamide derivatives have also been investigated for their anti-inflammatory effects.[11] While specific data for this compound is limited, its structural similarity to these compounds suggests it may possess similar activities.

Cytotoxicity and Anticancer Potential

Several studies have demonstrated that phenylacetamide derivatives exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7, MDA-MB-468) and pheochromocytoma (PC-12) cells.[12] The mechanism of action is often linked to the induction of apoptosis.[12] The presence of the hydroxyl group in this compound provides a handle for further chemical modification to explore and optimize these cytotoxic properties.

Safety and Handling

According to GHS classifications, 2-Hydroxy-N-phenylacetamide is considered harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.

Precautionary Measures:

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust.

-

Wash hands thoroughly after handling.

Conclusion

This compound is a versatile molecule with a rich chemistry and significant potential in drug discovery and development. Its synthesis can be achieved through various chemical and enzymatic routes, each offering distinct advantages. The analytical techniques outlined in this guide provide a robust framework for its characterization and quality control. While further research is needed to fully elucidate its pharmacological profile, the known biological activities of related compounds highlight the promise of this compound as a scaffold for the design of novel therapeutic agents. This guide serves as a foundational resource for researchers and scientists working with this important chemical entity.

References

-

Exploring the Crystal Landscape of Mandelamide and Chiral Resolution via Cocrystallization. ACS Publications. [Link]

-

Exploring the Crystal Landscape of Mandelamide and Chiral Resolution via Cocrystallization. PMC - NIH. [Link]

-

[Non-steroidal anti-inflammatory agents. III. Synthesis and analgesic-anti-inflammatory activity of 4-(pyrrol-1-yl)phenylacetamides and 4-(pyrrol-1-yl)phenethylamines]. PubMed. [Link]

-

Synthesis of enantiomerically pure (S)-mandelic acid using an oxynitrilase-nitrilase bienzymatic cascade: A nitrilase surprisingly shows nitrile hydratase activity. ResearchGate. [Link]

-

mandelamide. Organic Syntheses Procedure. [Link]

-

2-Hydroxy-N-phenylacetamide. PubChem - NIH. [Link]

-

N-hydroxy-2-phenylacetamide. PubChem - NIH. [Link]

-

2-Hydroxy-N-phenylacetamide. PubChem - NIH. [Link]

-

Theoretical 1 H NMR (ppm) Values for2-Hydroxy-N-(4-Methyl) Phenylacetamide. ResearchGate. [Link]

-

HPLC Methods for analysis of Mandelic acid. HELIX Chromatography. [Link]

-

1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000020). Human Metabolome Database. [Link]

-

Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences. [Link]

-

Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. ResearchGate. [Link]

-

HPLC Methods for analysis of Mandelic acid. HELIX Chromatography. [Link]

-

Mandelamide. PubChem - NIH. [Link]

-

Preparation of mandelic acid (2-hydroxy-2-phenylacetic acid). PrepChem.com. [Link]

-

In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI. [Link]

-

Phenylacetamide. Organic Syntheses Procedure. [Link]

- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Unknown Source.

-

In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. PubMed. [Link]

-

Mandelonitrile. Wikipedia. [Link]

-

A Phenylacetamide Resveratrol Derivative Exerts Inhibitory Effects on Breast Cancer Cell Growth. MDPI. [Link]

-

Preparation of mandelonitrile. PrepChem.com. [Link]

-

Synthesis of (R)-mandelonitrile using different enzyme loadings.. ResearchGate. [Link]

-

2-Phenylacetamide - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

This compound - 4410-31-5, C8H9NO2, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

(R,S)-Mandelic Acid in Pure and Binary Solvents Solubility Measurement and its Correlation with Thermodynamic Models. ResearchGate. [Link]

-

Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. MDPI. [Link]

-

Fragmentation mass spectra of selected metabolites with purposed.... ResearchGate. [Link]

-

Non-Alcohol Hand Sanitiser Gels with Mandelic Acid and Essential Oils. PMC - NIH. [Link]

Sources

- 1. Mandelamide | C8H9NO2 | CID 73558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Hydroxy-N-phenylacetamide | C8H9NO2 | CID 264260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Mandelamide 97 4410-31-5 [sigmaaldrich.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. prepchem.com [prepchem.com]

- 7. (R)-(-)-2-HYDROXY-2-PHENYLACETAMIDE(24008-62-6) 1H NMR [m.chemicalbook.com]

- 8. Exploring the Crystal Landscape of Mandelamide and Chiral Resolution via Cocrystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 2-Phenylacetamide(103-81-1) 13C NMR spectrum [chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. N-[(2R)-2-hydroxy-2-phenylethyl]-2-phenylacetamide | C16H17NO2 | CID 93032893 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Hydroxy-2-phenylacetamide: Structure, Synthesis, and Analysis

This guide provides a comprehensive technical overview of 2-Hydroxy-2-phenylacetamide, a molecule of significant interest in organic synthesis and pharmaceutical development. Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical structure, synthesis, and detailed analytical methodologies for this compound, also commonly known as mandelamide.

Introduction: The Significance of this compound

This compound (IUPAC name) is a chiral molecule featuring a phenyl group and an acetamide group attached to a stereogenic carbon bearing a hydroxyl group.[1] Its structural simplicity belies its importance as a versatile building block in the synthesis of more complex chiral molecules and as a potential pharmacophore in its own right. The presence of a hydroxyl group, an amide, and a phenyl ring imparts a unique combination of polarity and aromaticity, influencing its solubility, reactivity, and biological interactions.[2] Understanding its chemical properties and having robust analytical methods are paramount for its application in research and development.

Elucidation of the Chemical Structure

The structural integrity of this compound is the foundation of its chemical behavior. Its analysis involves a multi-faceted approach, with X-ray crystallography providing the definitive three-dimensional arrangement in the solid state.

Core Molecular Structure

The molecule consists of a central tetrahedral carbon atom bonded to four different substituents: a hydrogen atom, a hydroxyl group, a phenyl group, and an acetamide group. This arrangement makes the central carbon a chiral center, leading to the existence of two enantiomers: (R)- and (S)-2-Hydroxy-2-phenylacetamide.

Crystallography and Solid-State Conformation

The three-dimensional arrangement of atoms in this compound has been determined by X-ray crystallography.[3] The crystal structure reveals the spatial orientation of the functional groups and the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing. The crystal structures of racemic, enantiopure, and enantioenriched mandelamide have been determined, providing insight into its solid-state behavior.[3][4]

Key Structural Features from Crystallographic Data:

-

Hydrogen Bonding: The hydroxyl and amide groups are key participants in a network of intermolecular hydrogen bonds, which dictates the crystal lattice's stability and influences physical properties like melting point.

-

Molecular Conformation: The relative orientation of the phenyl ring and the acetamide group is a critical conformational feature.

The Cambridge Crystallographic Data Centre (CCDC) holds crystallographic data for related structures, which can be accessed for detailed bond lengths, angles, and torsion angles.[1]

Synthesis of this compound: A Validated Protocol

A reliable synthesis of this compound is crucial for obtaining high-purity material for research and development. The ammonolysis of an ester of mandelic acid is a well-established and trusted method.[5]

Synthesis via Ammonolysis of Methyl Mandelate

This procedure, adapted from a trusted source, provides a clear pathway to mandelamide.[5] The underlying principle is the nucleophilic acyl substitution reaction where ammonia acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester and displacing the methoxy group.

Experimental Protocol:

-

Preparation of the Ester: Methyl mandelate is prepared from mandelic acid and methanol under acidic catalysis.

-

Ammonolysis: A saturated solution of ammonia in ethanol is used to treat the methyl mandelate.[5] The reaction can also be effectively carried out using concentrated aqueous ammonia.[5]

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature for an extended period to ensure complete conversion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation and Purification: The product, mandelamide, precipitates from the reaction mixture and can be collected by filtration.[5] The crude product is then purified by recrystallization from a suitable solvent, such as hot absolute ethanol, to yield glistening white crystals.[5]

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Comprehensive Analytical Characterization

A battery of analytical techniques is employed to confirm the identity, purity, and structure of this compound.

Spectroscopic Analysis

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of the molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.

Proton Assignment Expected Chemical Shift (ppm) Multiplicity Integration Phenyl-H 7.2 - 7.5 Multiplet 5H CH-OH ~5.0 Singlet/Doublet 1H OH Variable (broad singlet) Broad Singlet 1H NH₂ Variable (broad singlet) Broad Singlet 2H Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The CH-OH proton may couple with the hydroxyl proton, leading to a doublet, which can be confirmed by D₂O exchange.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.

Carbon Assignment Expected Chemical Shift (ppm) C=O (Amide) 170 - 175 Phenyl-C (quaternary) 135 - 140 Phenyl-CH 125 - 130 CH-OH 70 - 75

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| O-H Stretch (Alcohol) | 3200 - 3550 | Strong, Broad |

| N-H Stretch (Amide) | 3100 - 3500 | Medium (two bands for primary) |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak |

| C=O Stretch (Amide) | 1630 - 1690 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

| C-O Stretch (Alcohol) | 1050 - 1150 | Strong |

The broadness of the O-H and N-H stretches is indicative of hydrogen bonding.[6]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its structural confirmation.

-

Electron Ionization (EI-MS): In EI-MS, the molecular ion peak (M⁺˙) is expected at m/z 151, corresponding to the molecular weight of this compound.[1]

-

Fragmentation Pattern: The fragmentation of the molecular ion is predictable based on the functional groups present.

-

Loss of NH₂: A fragment at m/z 135 ([M-NH₂]⁺) due to the loss of the amino radical.

-

Loss of CONH₂: A fragment at m/z 107 ([M-CONH₂]⁺) resulting from cleavage of the C-C bond adjacent to the phenyl ring, forming a stable benzylic cation.

-

Phenyl Cation: A prominent peak at m/z 77 corresponding to the phenyl cation ([C₆H₅]⁺).

-

Tropylium Ion: Rearrangement can lead to the formation of the tropylium ion at m/z 91.

-

Diagram of the Mass Spectrometry Fragmentation Pathway:

Caption: Predicted fragmentation of this compound in EI-MS.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of this compound and for quantifying it in various matrices.

A robust RP-HPLC method can be developed for the routine analysis of this compound.

Experimental Protocol:

-

Instrumentation: An HPLC system equipped with a UV detector is required.

-

Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is suitable for this separation.

-

Mobile Phase: A gradient elution using a mixture of water and acetonitrile (MeCN), both containing a small amount of an acid modifier like 0.1% formic acid or phosphoric acid, is typically employed. For Mass Spectrometry (MS) compatibility, formic acid is preferred.

-

Gradient Program: A typical gradient could start with a low percentage of MeCN (e.g., 10%) and ramp up to a higher percentage (e.g., 90%) over a set period (e.g., 20 minutes) to ensure the elution of any potential impurities.

-

Detection: UV detection at a wavelength where the phenyl group absorbs, such as 254 nm, is appropriate.

-

Sample Preparation: The sample should be dissolved in a suitable solvent, preferably the initial mobile phase composition, to ensure good peak shape.

-

Data Analysis: The purity of the sample is determined by calculating the peak area percentage of the main component.

Diagram of the HPLC Analysis Workflow:

Sources

An In-depth Technical Guide to 2-Hydroxy-2-phenylacetamide (Mandelamide)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Hydroxy-2-phenylacetamide, commonly known as Mandelamide. We will delve into its chemical identity, synthesis methodologies, physicochemical properties, and its emerging significance in the fields of chemical synthesis and pharmaceutical development. This document is designed to be a practical resource, blending established scientific principles with actionable protocols and insights.

Core Chemical Identity and CAS Number

This compound, systematically named mandelamide, is a fascinating organic compound characterized by a phenyl group and a hydroxyl group attached to the same carbon atom, which is adjacent to an acetamide functionality. This unique structure bestows upon it specific chemical properties and reactivity that are of interest to synthetic and medicinal chemists.

A critical first step in any scientific endeavor involving a chemical compound is the unambiguous confirmation of its identity. The Chemical Abstracts Service (CAS) number is a unique numerical identifier assigned to every chemical substance, ensuring that there is no confusion regardless of the various synonyms or naming conventions used.

The confirmed CAS number for this compound (Mandelamide) is 4410-31-5 .[1][2] It is crucial to distinguish this from its isomer, 2-Hydroxy-N-phenylacetamide (CAS No: 4746-61-6), where the phenyl group is attached to the nitrogen atom of the acetamide.[3]

Structural and Molecular Information

A clear understanding of the molecular structure is fundamental to predicting its chemical behavior.

| Identifier | Value | Source |

| IUPAC Name | This compound | [2] |

| Synonyms | Mandelamide, α-Hydroxy-α-phenylacetamide | [2] |

| Molecular Formula | C₈H₉NO₂ | [1][2] |

| Molecular Weight | 151.16 g/mol | [1][2] |

| InChI | 1S/C8H9NO2/c9-8(11)7(10)6-4-2-1-3-5-6/h1-5,7,10H,(H2,9,11) | [2] |

| InChIKey | MAGPZHKLEZXLNU-UHFFFAOYSA-N | [2] |

| SMILES | NC(=O)C(O)c1ccccc1 |

Synthesis of Mandelamide: Protocols and Mechanistic Insights

The preparation of mandelamide can be approached through several synthetic routes. The choice of a particular method often depends on the desired scale, purity requirements, and the availability of starting materials. Here, we will detail a common and reliable method for its synthesis.

Ammonolysis of Mandelic Acid Esters

A widely employed method for the synthesis of mandelamide involves the ammonolysis of an ester of mandelic acid.[4] This reaction is a classic example of nucleophilic acyl substitution, where ammonia acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester and displacing the alkoxy group.

Objective: To synthesize this compound (Mandelamide) via the ammonolysis of methyl mandelate.

Materials:

-

Methyl mandelate

-

Concentrated aqueous ammonia (28-30%) or a saturated solution of ammonia in methanol

-

Ethanol (for recrystallization)

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Ice bath

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl mandelate in a minimal amount of a suitable solvent like methanol.

-

Ammonolysis: Cool the flask in an ice bath and slowly add an excess of concentrated aqueous ammonia or a saturated solution of ammonia in methanol with continuous stirring. The use of a sealed vessel may be necessary to maintain the ammonia concentration, especially if the reaction is to be heated.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester spot and the appearance of the more polar amide product spot.

-

Work-up: Once the reaction is complete, the solvent and excess ammonia are removed under reduced pressure.

-

Purification: The resulting crude mandelamide can be purified by recrystallization.[4][5][6] Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven.

Causality Behind Experimental Choices:

-

Excess Ammonia: Using an excess of ammonia drives the equilibrium towards the formation of the amide product, ensuring a higher yield.

-

Cooling: The initial addition of ammonia is performed at a low temperature to control the exothermicity of the reaction.

-

Recrystallization: This is a crucial step for obtaining high-purity mandelamide, as it effectively removes unreacted starting materials and by-products.

Caption: Synthesis of Mandelamide via esterification of mandelic acid followed by ammonolysis.

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, formulation, and application in various scientific disciplines.

| Property | Value | Source |

| Melting Point | 133-134 °C | [1] |

| Appearance | White crystalline solid | [4] |

| Solubility | Soluble in hot ethanol. | [4] |

| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation) | [2] |

Applications in Research and Drug Development

While mandelamide itself is not a widely used therapeutic agent, its structural motif is of significant interest in medicinal chemistry and drug discovery. Phenylacetamide derivatives, in general, have been explored for a range of biological activities.

-

Chiral Ligands: Chiral derivatives of mandelamide have been investigated as ligands in asymmetric synthesis.

-

Precursor for Drug Candidates: The mandelamide scaffold can be a starting point for the synthesis of more complex molecules with potential therapeutic applications. Structurally related phenylacetamides have been studied for their potential as antidepressant agents.[7]

-

Chiral Resolution: Mandelamide and its derivatives are valuable in the study of crystal engineering and chiral resolution through cocrystallization.[5][6][8]

Experimental Workflow: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Ensuring the purity of a synthesized compound is paramount in research and drug development. HPLC is a powerful analytical technique for this purpose.

Objective: To determine the purity of a synthesized batch of mandelamide.

Materials and Equipment:

-

HPLC system with a UV detector

-

C18 reverse-phase column

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Mandelamide sample

-

Volumetric flasks and pipettes

Procedure:

-

Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a mixture of acetonitrile and water. The exact ratio may need to be optimized.

-

Standard Solution Preparation: Accurately weigh a small amount of a high-purity mandelamide standard and dissolve it in the mobile phase to prepare a stock solution of known concentration. Prepare a series of dilutions to create a calibration curve.

-

Sample Preparation: Accurately weigh the synthesized mandelamide sample and dissolve it in the mobile phase to a known concentration.

-

HPLC Analysis:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard solutions, followed by the sample solution.

-

Monitor the elution at a suitable UV wavelength (e.g., 254 nm).

-

-

Data Analysis:

-

Identify the peak corresponding to mandelamide based on the retention time of the standard.

-

Calculate the purity of the sample by comparing the peak area of the analyte to the total peak area of all components in the chromatogram (area percent method). For more accurate quantification, use the calibration curve.

-

Caption: A streamlined workflow for determining the purity of Mandelamide using HPLC.

Conclusion

This compound (Mandelamide) is a valuable organic compound with a well-defined chemical identity and established synthesis protocols. Its utility extends from being a fundamental building block in organic synthesis to a scaffold of interest in the development of new therapeutic agents and advanced materials. This guide has provided a comprehensive, yet practical, overview for researchers and professionals, emphasizing the importance of precise identification, reliable synthesis, and rigorous analytical characterization. As research continues, the full potential of mandelamide and its derivatives is yet to be unlocked, promising exciting future applications.

References

-

PubChem. 2-Hydroxy-N-phenylacetamide. National Center for Biotechnology Information. [Link]

-

PubChem. N-hydroxy-2-phenylacetamide. National Center for Biotechnology Information. [Link]

-

Organic Syntheses. Mandelamide. [Link]

-

ChemSynthesis. This compound. [Link]

-

Suryawanshi, M. R., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Scientific Reports, 12(1), 2053. [Link]

-

Huang, S., et al. (2024). Exploring the Crystal Landscape of Mandelamide and Chiral Resolution via Cocrystallization. Crystal Growth & Design. [Link]

-

Huang, S., et al. (2024). Exploring the Crystal Landscape of Mandelamide and Chiral Resolution via Cocrystallization. ACS Publications. [Link]

-

FooDB. Showing Compound 2-Phenylacetamide (FDB027865). [Link]

- Google Patents. CN105777569A - Production method of p-hydroxyphenylacetamide.

-

PubChem. Mandelamide. National Center for Biotechnology Information. [Link]

-

Organic Syntheses. Phenylacetamide. [Link]

-

Huang, S., et al. (2025). Exploring the Crystal Landscape of Mandelamide and Chiral Resolution via Cocrystallization. Crystal Growth & Design, 25(1), 1-12. [Link]

-

Organic Syntheses. Mandelic acid. [Link]

-

PubChem. 2-hydroxy-N-methyl-2-phenylacetamide. National Center for Biotechnology Information. [Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. Mandelamide | C8H9NO2 | CID 73558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Exploring the Crystal Landscape of Mandelamide and Chiral Resolution via Cocrystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. research.ucc.ie [research.ucc.ie]

An In-Depth Technical Guide to 2-Hydroxy-2-phenylacetamide (Mandelamide)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of 2-Hydroxy-2-phenylacetamide, commonly known as mandelamide. It is an alpha-hydroxy amide distinguished by a chiral center, making it a valuable building block in asymmetric synthesis and a precursor for various pharmaceuticals.[1] This document details the compound's core physicochemical properties, outlines a robust synthesis and purification protocol, describes modern analytical techniques for its characterization, and explores its applications in research and drug development. The methodologies presented are designed to be self-validating, incorporating purification and characterization steps to ensure scientific integrity. This guide serves as an essential resource for professionals requiring a deep, practical understanding of this versatile chemical entity.

Core Physicochemical Properties

This compound is a white crystalline solid soluble in water and polar organic solvents.[2] Its structure features a phenyl group and a hydroxyl group attached to the alpha-carbon adjacent to an amide functional group. This combination of functionalities makes it a significant chiral intermediate.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉NO₂ | [3] |

| Molecular Weight | 151.16 g/mol | [4] |

| IUPAC Name | This compound | [3] |

| Synonyms | Mandelamide, DL-Mandelamide, α-Hydroxy-benzeneacetamide | [3] |

| CAS Number | 4410-31-5 (for racemic mixture) | [3] |

| Melting Point | 133–135 °C (for racemic mixture) | [1] |

| Appearance | White crystalline solid | [2][5] |

Chemical Structure (Racemic Mixture):

Figure 1: 2D structure of this compound.

Synthesis and Purification

The preparation of this compound is most effectively achieved through the ammonolysis of a mandelic acid derivative. The following protocol, adapted from established methods for preparing amides of α-hydroxy acids, provides a reliable pathway to synthesize mandelamide.[5] The strategy involves protecting the hydroxyl and carboxyl groups of mandelic acid before ammonolysis to prevent side reactions.

Synthetic Pathway Overview

The synthesis proceeds in two main stages:

-

Protection: Mandelic acid is reacted with acetone in the presence of an acid catalyst (e.g., sulfuric acid) to form a cyclic acetal, known as the mandelic acid-acetone condensation product. This step protects both the α-hydroxyl and carboxylic acid groups, making the carbonyl carbon susceptible to nucleophilic attack in the next step.

-

Ammonolysis: The protected intermediate is then treated with ammonia. The ammonia attacks the ester-like carbonyl, cleaving the ring and forming the desired amide. This reaction is typically performed in liquid ammonia or a concentrated ethanolic solution of ammonia.[5]

Detailed Experimental Protocol: Synthesis via Ammonolysis

This protocol describes the synthesis starting from mandelic acid.

Step 1: Formation of the Mandelic Acid-Acetone Condensation Product

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and thermometer, dissolve mandelic acid (0.96 mol) in acetone (6.2 mol). Place the flask in an ice-salt bath to cool the solution.

-

Acid Addition: Slowly add concentrated sulfuric acid through a dropping funnel, ensuring the internal temperature does not rise above -10 °C. The acid catalyzes the condensation reaction.

-

Precipitation: Pour the reaction mixture into a cold, stirred solution of sodium carbonate in water. The sodium carbonate neutralizes the sulfuric acid, causing the protected intermediate to precipitate.

-

Isolation: Wash the resulting solid with ice water, filter, and dry under reduced pressure. This crude product can be used directly in the next step as inorganic impurities are insoluble in liquid ammonia.[5]

Step 2: Ammonolysis to Mandelamide

-

Reaction Setup: In a Dewar flask fitted with a capillary outlet, add the crude mandelic acid-acetone condensation product in small portions to liquid ammonia (approx. 1.8 L).

-

Reaction: Allow the ammonolysis to proceed overnight. The liquid ammonia serves as both the reagent and the solvent. The low temperature minimizes side reactions.

-

Work-up: Allow the excess ammonia to evaporate in a well-ventilated fume hood.

-

Isolation of Crude Product: Once a solid mass remains, the primary product is crude mandelamide mixed with reaction byproducts.

Purification: Recrystallization

-

Dissolution: Add hot absolute ethanol to the crude product to dissolve the mandelamide, leaving behind insoluble impurities.[5]

-

Filtration: Filter the hot solution to remove any insoluble materials.

-

Crystallization: Cool the filtrate in an ice bath to induce the crystallization of pure mandelamide.

-

Final Product: Collect the glistening white crystals by suction filtration. The purity of the final product should be confirmed using the analytical methods described below.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis and purification of this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric composition of synthesized this compound. A combination of spectroscopic and chromatographic techniques is required for a comprehensive assessment.

Comparison of Analytical Techniques

For quantitative analysis and purity determination, chromatographic methods are indispensable. The choice of technique depends on the specific requirements for sensitivity, selectivity, and sample matrix.

| Parameter | HPLC-UV | GC-MS | LC-MS/MS |

| Primary Use | Purity, Quantification | Impurity ID, Volatiles | Trace Quantification |

| Selectivity | Moderate to High | High | Very High |

| Sensitivity (LOD) | ~10-50 ng/mL | ~1-10 ng/mL | ~0.01-1 ng/mL |

| Sample State | Liquid | Volatile/Derivatized | Liquid |

| Notes | Robust, widely available | Requires derivatization for non-volatile compounds | Ideal for biological matrices |

This table is adapted from performance data for analogous small organic molecules.

Detailed Protocol: Chiral HPLC Analysis

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric purity of mandelamide.

-

Instrumentation & Materials:

-

Methodology:

-

System Preparation: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

-

Injection: Inject a defined volume (e.g., 10 µL) of the sample solution.

-

Detection: Monitor the elution profile at a wavelength of 210 nm, where the phenyl group exhibits strong absorbance.[6]

-

Analysis: The two enantiomers ((R)- and (S)-mandelamide) will separate and appear as distinct peaks. The ratio of the peak areas corresponds to the enantiomeric excess (e.e.) of the sample.

-

Spectroscopic Methods

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound. The expected molecular ion peak [M]+ would be at m/z 151.16.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR provides information on the proton environment, confirming the presence of the phenyl, amide (NH₂), hydroxyl (OH), and alpha-methine (CH) protons. ¹³C NMR confirms the number and type of carbon atoms.

-

Infrared (IR) Spectroscopy: Identifies key functional groups. Expected characteristic bands include O-H stretching (hydroxyl), N-H stretching (amide), C=O stretching (amide carbonyl), and C-H stretching/bending for the aromatic ring.[1]

Analytical Workflow Diagram

Caption: Workflow for the comprehensive analytical characterization of this compound.

Applications in Research and Drug Development

The utility of this compound stems from its identity as the amide of mandelic acid, a well-known and versatile chiral building block.[7]

-

Chiral Resolution and Asymmetric Synthesis: As a chiral molecule, mandelamide itself can be used as a resolving agent. Enantiopure S-mandelamide has been shown to form diastereomeric cocrystals with racemic mixtures of other chiral compounds, enabling their separation.[1][6] This makes it a valuable tool in the preparation of enantiomerically pure active pharmaceutical ingredients (APIs).

-

Precursor to Biologically Active Molecules: Mandelic acid and its derivatives are precursors to a wide range of pharmaceuticals, including antibiotics (cephalosporins, penicillin), anticancer agents, and anti-obesity drugs.[7] Mandelamide serves as a key intermediate where an amide functionality is required in the final target molecule.

-

Enzyme Studies: Mandelamide is the substrate for the enzyme mandelamide hydrolase (MAH), an enzyme related to the therapeutically relevant fatty acid amide hydrolase (FAAH).[4] As such, it is used in biochemical assays to study the specificity and mechanism of this class of enzymes, which can inform the design of novel enzyme inhibitors.

-

Medicinal Chemistry Scaffold: The phenylacetamide structure is a common motif in medicinal chemistry. Derivatives have been explored for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, making mandelamide a valuable starting point for the synthesis of new therapeutic candidates.[7]

Conclusion

This compound is a molecule of significant scientific and commercial interest. Its straightforward synthesis from mandelic acid, combined with its versatile chemical nature and inherent chirality, establishes it as a crucial intermediate for researchers in organic synthesis and drug development. A thorough understanding of its properties, synthesis, and analytical characterization, as detailed in this guide, is fundamental to leveraging its full potential in the creation of complex, high-value molecules and novel therapeutics.

References

-

Huang, S., Fitzgerald, D., Koledoye, S. A., & Collins, S. G. (2023). Exploring the Crystal Landscape of Mandelamide and Chiral Resolution via Cocrystallization. Crystal Growth & Design. Available at: [Link]

-

Huang, S., Fitzgerald, D., Koledoye, S. A., & Collins, S. G. (2024). Exploring the Crystal Landscape of Mandelamide and Chiral Resolution via Cocrystallization. National Center for Biotechnology Information. Available at: [Link]

-

Glattfeld, J. W. E., & MacMillan, D. (1936). Mandelamide. Organic Syntheses, 16, 54. Available at: [Link]

-

Nag, N., Berti, P. J., & Pratt, R. F. (2017). Specificity and Mechanism of Mandelamide Hydrolase Catalysis. Archives of Biochemistry and Biophysics, 618, 26-34. Available at: [Link]

-

Kummari, M., et al. (2024). Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. RSC Publishing. Available at: [Link]

- Google Patents. (1982). Process for the manufacture of phenylacetic acid and simple derivatives thereof.

-

PrepChem. (Date not available). Preparation of mandelic acid (2-hydroxy-2-phenylacetic acid). Available at: [Link]

-

ResearchGate. (2021). Synthesis of enantiomerically pure (S)-mandelic acid using an oxynitrilase-nitrilase bienzymatic cascade: A nitrilase surprisingly shows nitrile hydratase activity. Available at: [Link]

-

Wikipedia. (Date not available). Mandelic acid. Available at: [Link]

-

PubChem. (Date not available). (-)-Mandelic acid. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. Exploring the Crystal Landscape of Mandelamide and Chiral Resolution via Cocrystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mandelic acid - Wikipedia [en.wikipedia.org]

- 3. (+/-)-Mandelamide, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. Specificity and mechanism of mandelamide hydrolase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review - RSC Advances (RSC Publishing) [pubs.rsc.org]

Potential biological activities of 2-Hydroxy-2-phenylacetamide

An In-depth Technical Guide to the Potential Biological Activities of 2-Hydroxy-2-phenylacetamide (Mandelamide)

Abstract

This compound, also known as mandelamide, is a simple organic compound featuring a core phenylacetamide structure. While direct and extensive biological characterization of this specific molecule is limited in publicly accessible literature, its structural relationship to a wide array of pharmacologically active compounds warrants a thorough investigation into its potential therapeutic activities. This guide synthesizes information from structurally analogous molecules to build a scientifically-grounded framework for exploring the potential anticonvulsant, neuroprotective, and anti-inflammatory properties of this compound. We provide detailed experimental workflows, step-by-step protocols for key validation assays, and propose potential mechanisms of action based on established data from related chemical entities. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in unlocking the therapeutic potential of this and similar molecules.

Introduction to this compound

The phenylacetamide scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active agents.[1][2] this compound (Mandelamide) is a primary amide derivative of mandelic acid. The introduction of a hydroxyl group at the alpha-position to the carbonyl group and the phenyl ring creates a chiral center, suggesting that its stereoisomers could exhibit differential biological activities, a phenomenon observed in related compounds like 2-hydroxy-2-phenylbutyramide.[3]

Chemical Structure and Physicochemical Properties

The foundational characteristics of a compound are critical for planning its synthesis, formulation, and biological screening.

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₂ | [4] |

| Molecular Weight | 151.165 g/mol | [4] |

| CAS Number | 4410-31-5 | [4] |

| IUPAC Name | This compound | [5] |

| Melting Point | 133-134 °C | [4] |

| Appearance | Fluffy off-white solid | [6] |

Rationale for Investigation

The rationale for investigating this compound is built upon the established activities of its structural neighbors:

-

Phenylacetamide Core: Derivatives have demonstrated a wide range of activities, including anticonvulsant, antidepressant, and anti-inflammatory effects.[7][8][9] The parent compound, 2-phenylacetamide, has been shown to inhibit renal fibrosis by modulating the MAPK signaling pathway.[10]

-

Alpha-Hydroxy Amide Moiety: This functional group is present in compounds with known anticonvulsant properties, such as (+/-)-2-hydroxy-2-phenylbutyramide.[3]

These precedents suggest that this compound is a promising, yet underexplored, candidate for drug discovery.

Potential Anticonvulsant Activity

Epilepsy is a neurological disorder affecting millions globally, and the demand for novel, more effective antiepileptic drugs (AEDs) persists.[11] The structural similarity of this compound to known anticonvulsants makes this a primary area for investigation.

Proposed Mechanism of Action

Many established AEDs exert their effects by modulating ion channels. Specifically, voltage-sensitive sodium channels are a key target. Studies on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, which share the core phenylacetamide structure, have shown that the most potent compounds in this class act as moderate binders to neuronal voltage-sensitive sodium channels (site 2).[8][9] Similarly, certain N-Mannich bases with anticonvulsant properties have been shown to inhibit both sodium and L-type calcium channels.[12] Therefore, a plausible hypothesis is that this compound may stabilize the inactive state of these channels, reducing neuronal hyperexcitability.

Experimental Workflow for Anticonvulsant Screening

A logical, tiered approach is essential for efficiently screening novel compounds for anticonvulsant activity. The workflow begins with high-throughput in vivo models to establish efficacy, followed by more detailed in vitro assays to elucidate the mechanism of action.

Caption: Tiered workflow for identifying and characterizing novel anticonvulsant compounds.

Detailed Protocol: Maximal Electroshock (MES) Test in Rodents

The MES test is a gold-standard preclinical model for identifying compounds effective against generalized tonic-clonic seizures.[11][13]

Objective: To determine the ability of this compound to prevent the hind-limb tonic extension phase of a maximal electroshock-induced seizure.

Materials:

-

Male ICR mice (18-25 g)

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose in water)

-

Standard AED (e.g., Phenytoin)

-

Electroshock device with corneal electrodes

-

Electrode solution (0.9% saline)

Procedure:

-

Animal Acclimatization: Acclimate mice to the laboratory environment for at least 3 days prior to the experiment. Fast animals overnight before dosing, with water ad libitum.

-

Compound Administration: Administer this compound intraperitoneally (i.p.) at various doses (e.g., 30, 100, 300 mg/kg). Administer vehicle to the control group and the standard AED to the positive control group.

-

Peak Effect Time: Conduct the test at the time of peak drug effect, which must be determined in preliminary studies (typically 30-60 minutes post-i.p. administration).

-

Electrode Application: Apply a drop of saline solution to the corneal electrodes to ensure good electrical contact.

-

Electroshock Delivery: Gently restrain the mouse and place the corneal electrodes over the corneas. Deliver a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).

-

Observation: Immediately after the stimulus, observe the mouse for the presence or absence of the tonic hind-limb extension reflex. The seizure is characterized by a tonic phase where the hind limbs are extended 180° to the plane of the body.

-

Endpoint: Protection is defined as the complete abolition of the tonic hind-limb extension.

-

Data Analysis: Calculate the percentage of animals protected at each dose. Determine the median effective dose (ED₅₀) using probit analysis.

Self-Validation: The inclusion of both vehicle and standard positive control groups is critical. The vehicle group should show a consistent seizure response, while the positive control group (e.g., phenytoin) should demonstrate a high level of protection, validating the integrity of the assay.[13]

Potential Neuroprotective Activity

Neurodegenerative diseases are characterized by the progressive loss of neuronal cells.[14] Compounds that can protect neurons from various insults are of significant therapeutic interest. Phenylacetamide derivatives have shown promise in this area.

Proposed Signaling Pathways

The neuroprotective effects of related compounds are often mediated through the modulation of key signaling cascades involved in cell survival, inflammation, and oxidative stress.

-

MAPK Pathway: 2-phenylacetamide was found to inhibit renal fibrosis via the MAPK signaling pathway.[10] This pathway is also critically involved in neuronal apoptosis and survival.

-

Antioxidant Pathways: Oxidative stress is a major contributor to neurodegeneration.[15] Phenylacetamide derivatives have been shown to protect neurons by mitigating oxidative damage.[14]

-

Neuroinflammation Modulation: Phenylacetylglycine, a gut-microbiota-derived metabolite of phenylalanine, exerts neuroprotective effects by binding to β2-adrenergic receptors on microglia, inhibiting their pro-inflammatory polarization and subsequent release of cytokines like TNF-α and IL-6.[16]

Caption: Potential neuroprotective signaling pathways modulated by this compound.

Detailed Protocol: In Vitro Oxidative Stress-Induced Neurotoxicity Assay

This assay assesses the ability of a compound to protect neuronal cells from death induced by an oxidative toxin, such as 6-hydroxydopamine (6-OHDA), a model commonly used for Parkinson's disease research.[14]

Objective: To quantify the neuroprotective effect of this compound against 6-OHDA-induced cell death in the human neuroblastoma SH-SY5Y cell line.

Materials:

-

SH-SY5Y human neuroblastoma cells

-

DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

This compound

-

6-hydroxydopamine (6-OHDA)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

DMSO

-

96-well cell culture plates

-

Plate reader (570 nm)

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours at 37°C in a 5% CO₂ incubator.

-

Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 2 hours. Include a "vehicle control" group (cells treated with vehicle only) and a "toxin control" group (cells treated with vehicle that will later receive the toxin).

-

Toxin Induction: Add 6-OHDA to all wells except the vehicle control group to a final concentration of 100 µM. Incubate for an additional 24 hours.

-

Cell Viability Assessment (MTT Assay):

-

Remove the culture medium from all wells.

-

Add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

-

Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Carefully remove the MTT solution.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Normalize the data by expressing the absorbance of all wells as a percentage of the vehicle control group (which represents 100% viability).

-

The toxin control group will show a significant reduction in viability.

-

The protective effect of the compound is demonstrated by an increase in cell viability compared to the toxin control group.

-

Trustworthiness: The assay's validity rests on appropriate controls. A dose-response curve for the 6-OHDA toxin should be established initially to determine an optimal concentration that induces ~50% cell death (IC₅₀). This ensures a sufficient window to observe potential protective effects.[17]

Potential Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of many diseases, from arthritis to neurodegeneration.[16][18] The structural analog N-(2-hydroxyphenyl)acetamide has demonstrated potent anti-arthritic and anti-inflammatory activity by reducing pro-inflammatory cytokines.[18]

Proposed Mechanism and Experimental Protocol

A primary mechanism of anti-inflammatory action is the suppression of pro-inflammatory mediators. This can be effectively tested using an in vitro cell-based assay.

Detailed Protocol: Lipopolysaccharide (LPS)-Induced Cytokine Release in Microglia

Objective: To measure the effect of this compound on the release of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) from LPS-stimulated microglial cells.

Materials:

-

BV-2 or primary microglial cells

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Cell culture medium and supplements

-

Human or mouse TNF-α ELISA kit

Procedure:

-

Cell Culture: Plate microglial cells in a 24-well plate and grow to ~80% confluency.

-

Pre-treatment: Pre-treat cells with varying concentrations of this compound for 1-2 hours.

-

Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control.

-

Incubation: Incubate the cells for 24 hours to allow for cytokine production and release into the supernatant.

-

Supernatant Collection: Carefully collect the cell culture supernatant from each well and centrifuge to remove any cellular debris.

-

Cytokine Quantification (ELISA):

-

Perform the TNF-α ELISA according to the manufacturer's instructions.

-

This typically involves coating a plate with a capture antibody, adding the collected supernatants, adding a detection antibody, followed by a substrate to produce a colorimetric signal.

-

-

Data Analysis: Generate a standard curve using recombinant TNF-α. Use this curve to calculate the concentration of TNF-α in each sample. Compare the levels of TNF-α in the compound-treated groups to the LPS-only control group. A significant reduction indicates anti-inflammatory activity.

Future Directions and Conclusion

The evidence compiled from structurally related compounds strongly suggests that this compound is a molecule with significant therapeutic potential. Its simple structure makes it an attractive starting point for medicinal chemistry campaigns.

The logical next steps for a comprehensive research program are outlined below.

Caption: A comprehensive workflow for the future development of this compound.

References

- Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. (2025). Vertex AI Search.

- A Comparative Guide to N-(2-hydroxyethyl)-2-phenylacetamide and Other Phenylacetamides in Synthesis. (n.d.). Benchchem.

- In vitro screening for anticonvulsant-induced teratogenesis in neural primary cultures and cell lines. (n.d.). PubMed.

- Potential Biological Activity of N-(2-hydroxyethyl)-2-phenylacetamide: A Technical Guide. (n.d.). Benchchem.

- Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (n.d.). MDPI.

- Cell-Based Assays to Assess Neuroprotective Activity. (2025).

- Evaluation of Anticonvulsant Actions of Dibromophenyl Enaminones Using In Vitro and In Vivo Seizure Models. (n.d.). PLOS One.

- Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (2024). PubMed.

- Stereoselective anticonvulsant activity of the enantiomers of (+/-)-2-hydroxy-2-phenylbutyramide. (n.d.). PubMed.

- Determination of anticonvulsant activity of drugs using animal models. (n.d.). Slideshare.

- Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione. (2015). PubMed Central.

- An In-depth Technical Guide to N-(2-hydroxyethyl)-2-phenylacetamide. (2025). Benchchem.

- Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (2024). Preprints.org.

- (PDF) Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (2024).

- 2-Hydroxy-N-phenylacetamide. (n.d.). PubChem.

- N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA)

- Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. (2022). PubMed Central.

- 2-phenylacetamide Separated from the seed of Lepidium apetalum Willd.

- This compound. (2025). ChemSynthesis.

- Neuroprotective activity studies of some phenylacetamide derivatives bearing 1H-pyrazole or 1H-1,2,4-triazole. (2022).

- Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)

- 2-Phenylacetamide in Focus: Properties and Industrial Significance. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)

- Neuroprotection: Targeting Multiple Pathways by Naturally Occurring Phytochemicals. (n.d.). MDPI.

- Neuroprotective effects of phenylacetylglycine via β2AR on cerebral ischemia/reperfusion injury in r

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Stereoselective anticonvulsant activity of the enantiomers of (+/-)-2-hydroxy-2-phenylbutyramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. 2-Hydroxy-N-phenylacetamide | C8H9NO2 | CID 264260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2-phenylacetamide Separated from the seed of Lepidium apetalum Willd. inhibited renal fibrosis via MAPK pathway mediated RAAS and oxidative stress in SHR Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]

- 12. Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evaluation of Anticonvulsant Actions of Dibromophenyl Enaminones Using In Vitro and In Vivo Seizure Models | PLOS One [journals.plos.org]

- 14. acgpubs.org [acgpubs.org]

- 15. mdpi.com [mdpi.com]

- 16. Neuroprotective effects of phenylacetylglycine via β2AR on cerebral ischemia/reperfusion injury in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments [experiments.springernature.com]

- 18. N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Versatility of the α-Hydroxy-α-phenylacetamide Scaffold

An In-depth Technical Guide to 2-Hydroxy-2-phenylacetamide Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

The this compound core is a privileged structural motif in medicinal chemistry. Characterized by a phenyl group and a hydroxyl group attached to the α-carbon of an acetamide backbone, this scaffold possesses a unique combination of hydrophobicity, hydrophilicity, and hydrogen bonding capability. The presence of a chiral center at the α-carbon introduces stereochemical complexity, often leading to enantiomers with distinct pharmacological profiles.[1] This guide offers a comprehensive exploration of the synthesis, derivatization, and multifaceted therapeutic potential of this promising class of compounds, intended for researchers and professionals in drug discovery and development. We will delve into their applications as anticonvulsant, neuroprotective, and anti-inflammatory agents, supported by detailed experimental protocols and mechanistic insights.

Part 1: Core Chemistry and Synthetic Strategies

The synthesis of this compound derivatives is accessible through several established organic chemistry transformations. The choice of synthetic route is often dictated by the desired substituents and the need for stereochemical control.

General Synthesis via Amidation

A common and efficient method for preparing the core structure and its N-substituted derivatives is the amidation of a phenylacetate ester with an appropriate amine.[2] This reaction is typically high-yielding and proceeds under standard laboratory conditions.[2]

Rationale: This approach is favored for its operational simplicity and the wide availability of diverse amines, allowing for the creation of a large library of N-substituted derivatives. The reaction of an ester with an amine is a classic, reliable method for forming the robust amide bond that defines the compound class.

Synthesis via Acylation

Rationale: Acyl chlorides are highly reactive, allowing the reaction to proceed at lower temperatures, which can be advantageous for sensitive substrates. This method provides another versatile entry point to the target scaffold.

Stereoselective Synthesis: Accessing Enantiomerically Pure Derivatives

Given that biological activity is often stereospecific, controlling the chirality at the α-carbon is paramount.[1] Several strategies can be employed:

-

Resolution of Racemates: A racemic mixture of the corresponding 2-hydroxy-2-phenylacetic acid can be resolved using chiral bases (e.g., (-)-quinine or (+)-1-phenylethylamine) to separate the enantiomers. The separated acids can then be converted to the desired amides.[4]

-

Asymmetric Hydroxylation: Engineered enzymes, such as variants of cytochrome P450, can perform direct enantioselective α-hydroxylation on 2-phenylacetic acid derivatives, yielding the desired chiral hydroxy acids with high enantiomeric excess.[5]

-

Catalytic Asymmetric Synthesis: Modern catalytic methods, such as those employing a hybrid copper and palladium catalyst system with a chiral N-heterocyclic carbene ligand, can generate chiral hydroxycarbanion equivalents from aldehydes, enabling the asymmetric synthesis of chiral alcohol derivatives.[1]

Workflow for Derivative Synthesis

The general workflow for synthesizing and purifying a library of these derivatives is a systematic process that ensures the integrity of the final compounds.

Caption: General workflow for synthesis and purification of derivatives.

Part 2: The Pharmacological Landscape and Therapeutic Applications

Derivatives of this compound have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for treating a range of pathologies, particularly those affecting the central nervous system.

Anticonvulsant Activity

A significant body of research has focused on the anticonvulsant properties of this chemical class.[6][7]

-

Key Findings: Studies on compounds like DL-2-hydroxy-2-phenylbutyramide have shown significant anticonvulsant activity against pentylenetetrazol (PTZ)-induced seizures.[4] Interestingly, while both enantiomers showed similar peak activity, they exhibited variations in their time-to-effect profiles, and the (-)-enantiomer possessed lower neurotoxicity in the rotarod ataxia test.[4] Other N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have shown potent activity in the maximal electroshock (MES) and 6-Hz seizure models, the latter being a model for therapy-resistant epilepsy.[6][7]

-

Mechanism of Action: The anticonvulsant effect of some of these derivatives is linked to their ability to interact with neuronal voltage-sensitive sodium channels.[6][7] By binding to these channels, the compounds can modulate neuronal excitability and limit the propagation of seizure activity.

Neuroprotective Effects

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by oxidative stress, which leads to progressive neuronal loss.[8] Phenylacetamide derivatives have emerged as potential neuroprotective agents.

-

Key Findings: Certain phenylacetamide derivatives bearing pyrazole or 1,2,4-triazole moieties have demonstrated the ability to restore neuronal cell viability in vitro after exposure to oxidative toxins.[8] These compounds show promise by not only protecting neurons but also inhibiting acetylcholinesterase (AChE), an important target in Alzheimer's therapy.[8]

-